(2E)-N-[2-(morpholin-4-yl)pyrimidin-5-yl]-3-phenylprop-2-enamide
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Overview
Description
(2E)-N-[2-(morpholin-4-yl)pyrimidin-5-yl]-3-phenylprop-2-enamide: is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a morpholine ring attached to a pyrimidine moiety, which is further connected to a phenylprop-2-enamide group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
The primary target of this compound is Leucine-rich repeat kinase 2 (LRRK2) . LRRK2 is a protein that has been genetically linked to Parkinson’s disease (PD) by genome-wide association studies (GWAS) .
Mode of Action
The compound acts as a kinase inhibitor for LRRK2 . It binds to the ATP binding site of the kinase, inhibiting its activity . This results in a decrease in the phosphorylation of proteins that are substrates of LRRK2 .
Biochemical Pathways
The inhibition of LRRK2 affects the protein phosphorylation pathway . LRRK2 is involved in the phosphorylation of a variety of proteins, and its inhibition can therefore impact multiple downstream effects .
Pharmacokinetics
This suggests that the compound may have good bioavailability in the brain, which is crucial for its potential use in treating neurological disorders like PD .
Result of Action
The inhibition of LRRK2 kinase activity by this compound could potentially be useful in the treatment of PD . The most common LRRK2 mutation, G2019S, gives rise to increased kinase activity, and thus, inhibitors like this compound could help to normalize this .
Biochemical Analysis
Biochemical Properties
The compound (2E)-N-[2-(morpholin-4-yl)pyrimidin-5-yl]-3-phenylprop-2-enamide interacts with LRRK2, a protein kinase . The most common LRRK2 mutation, G2019S, which is relatively rare in the total population, gives rise to increased kinase activity . As such, inhibitors of LRRK2, such as this compound, are potentially useful in the treatment of PD .
Cellular Effects
The effects of this compound on cells are primarily related to its interaction with LRRK2 . By inhibiting LRRK2, this compound can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with LRRK2, leading to the inhibition of this enzyme . This results in changes in gene expression and potentially other downstream effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-N-[2-(morpholin-4-yl)pyrimidin-5-yl]-3-phenylprop-2-enamide typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrimidine core is replaced by morpholine.
Coupling with Phenylprop-2-enamide: The final step involves coupling the morpholine-substituted pyrimidine with phenylprop-2-enamide using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylprop-2-enamide moiety, leading to the formation of corresponding oxides or quinones.
Reduction: Reduction reactions can target the pyrimidine ring or the phenylprop-2-enamide group, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.
Substitution: Nucleophiles or electrophiles such as halides, amines, or alcohols under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxides or quinones.
Reduction: Formation of reduced derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It can be incorporated into polymer matrices to improve mechanical and thermal properties.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting kinases and other regulatory enzymes.
Cell Signaling: It can modulate cell signaling pathways, influencing cellular processes such as proliferation and apoptosis.
Medicine:
Drug Development: The compound is being explored for its potential as a therapeutic agent in the treatment of cancer, inflammation, and infectious diseases.
Diagnostics: It can be used as a probe in diagnostic assays to detect specific biomolecules.
Industry:
Agriculture: The compound can be used as a pesticide or herbicide due to its biological activity.
Pharmaceuticals: It can be employed in the synthesis of pharmaceutical intermediates and active ingredients.
Comparison with Similar Compounds
Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen Bromide: Another quaternary ammonium compound used as an antiseptic.
Comparison:
Structural Differences: While cetylpyridinium chloride and domiphen bromide are quaternary ammonium compounds, (2E)-N-[2-(morpholin-4-yl)pyrimidin-5-yl]-3-phenylprop-2-enamide is a pyrimidine derivative with a morpholine ring.
Biological Activity: The compound exhibits unique biological activities, such as enzyme inhibition and cell signaling modulation, which are distinct from the antimicrobial properties of cetylpyridinium chloride and domiphen bromide.
Applications: The compound’s applications in drug development, diagnostics, and agriculture highlight its versatility compared to the more specialized uses of cetylpyridinium chloride and domiphen bromide.
Properties
IUPAC Name |
(E)-N-(2-morpholin-4-ylpyrimidin-5-yl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c22-16(7-6-14-4-2-1-3-5-14)20-15-12-18-17(19-13-15)21-8-10-23-11-9-21/h1-7,12-13H,8-11H2,(H,20,22)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBQNNLRAXBLMZ-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=N2)NC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC=C(C=N2)NC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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